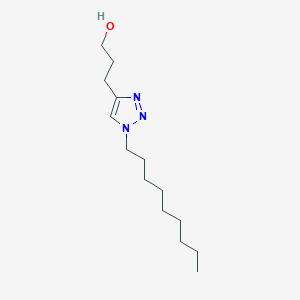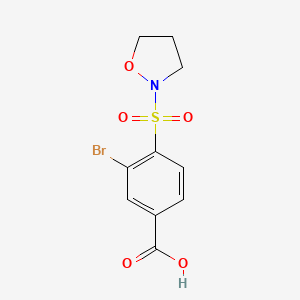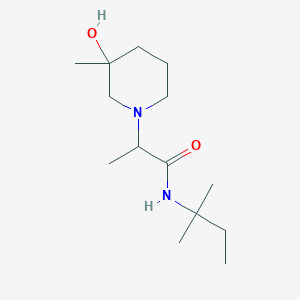![molecular formula C14H16FNO3 B6644157 1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid, commonly known as FMBA, is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBA is a non-proteinogenic amino acid that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
FMBA works by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in tumor growth and metastasis. FMBA also activates the p53 tumor suppressor gene, leading to the induction of apoptosis in cancer cells. Additionally, FMBA has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FMBA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. FMBA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
FMBA has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, one limitation of FMBA is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on FMBA. One area of interest is the development of FMBA derivatives with improved solubility and bioavailability. Another potential direction is the investigation of FMBA's potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand FMBA's mechanism of action and its potential applications in cancer therapy.
In conclusion, FMBA is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBA has been synthesized using various methods and has been shown to inhibit cancer cell proliferation, induce apoptosis, and have anti-inflammatory and analgesic effects. While FMBA has several advantages for use in lab experiments, its limited solubility in water is a potential limitation. There are several potential future directions for research on FMBA, including the development of FMBA derivatives and investigation of its potential as a therapeutic agent for inflammatory diseases.
合成法
FMBA can be synthesized using various methods, including the reaction of 4-fluoro-2-methylbenzoic acid with 1-cyclobutanecarboxylic acid and formaldehyde in the presence of a catalyst. Another method involves the reaction of 1-cyclobutanecarboxylic acid with N-(4-fluoro-2-methylbenzoyl) glycine methyl ester in the presence of a coupling agent. These methods have been optimized to yield high purity FMBA.
科学的研究の応用
FMBA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that FMBA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMBA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-[[(4-fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9-7-10(15)3-4-11(9)12(17)16-8-14(13(18)19)5-2-6-14/h3-4,7H,2,5-6,8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGGKLXGQXDIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)



![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)

